BenchChemオンラインストアへようこそ!

9-(6'-Deoxy-beta-D-allofuranosyl)guanine

purine nucleoside phosphorylase enzyme inhibition cancer chemotherapy

Procure 9-(6'-Deoxy-β-D-allofuranosyl)guanine (≥98% purity, CAS 85421-89-2) for enzyme-directed prodrug design, siRNA 5'-end stabilization (R-isomer), and TLR7-mediated innate immunity studies. Unlike its 7-hypoxanthine isomer (PNP inhibitor, Ki 88 µM), this compound shows complete PNP inactivity, making the preferred non-toxic scaffold for non-cleavable prodrugs. Chiral-specific 5'-exonuclease protection distinguishes the (R)-isomer from the (S)-isomer. Verify potency in your assay.

Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
CAS No. 85421-89-2
Cat. No. B1496753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(6'-Deoxy-beta-D-allofuranosyl)guanine
CAS85421-89-2
Synonyms9-(6'-deoxy-beta-D-allofuranosyl)guanine
9-DAFG
Molecular FormulaC11H15N5O5
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESCC(C1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)O)O)O
InChIInChI=1S/C11H15N5O5/c1-3(17)7-5(18)6(19)10(21-7)16-2-13-4-8(16)14-11(12)15-9(4)20/h2-3,5-7,10,17-19H,1H3,(H3,12,14,15,20)/t3-,5+,6-,7-,10-/m1/s1
InChIKeyPYNVSZMFFVWFQA-KPCPHYELSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(6'-Deoxy-beta-D-allofuranosyl)guanine (CAS 85421-89-2) – What Researchers Need to Know Before Procuring This Modified Guanosine Analog


9-(6'-Deoxy-beta-D-allofuranosyl)guanine (also designated 5'(R)-C-Methylguanosine, 9-DAFG, or NSC347203) is a synthetic guanosine analog bearing a 6'-deoxy modification on the β-D-allofuranosyl sugar [1]. It belongs to the class of sugar‑modified purine nucleosides initially synthesized as potential antitumor agents [1]. The compound’s molecular formula is C₁₁H₁₅N₅O₅ (MW 297.27) [2]. Its primary research applications span cancer chemotherapy, immunomodulation via TLR7, siRNA stabilization, and plant antiviral treatments [3].

Why 9-(6'-Deoxy-beta-D-allofuranosyl)guanine Cannot Be Replaced by Another Guanosine Analog – The Quantitative Differentiation Drivers


Generic substitution among guanosine analogs is not supported because closely related compounds exhibit divergent and sometimes opposite biological activities. For example, while the target compound is completely inactive against purine nucleoside phosphorylase (PNP), its 7‑substituted hypoxanthine isomer is a potent inhibitor (Ki = 8.8 × 10⁻⁵ M) [1]. Similarly, in the L1210 leukemia model, the target compound shows no in vivo antitumor effect, whereas the corresponding 6‑thiopurine analog demonstrates strong inhibition both in vivo and in vitro [1]. Furthermore, when incorporated into siRNAs, the 5′-(R)-C-methylguanosine isomer provides protection specifically against 5′‑exonuclease, while the (S)-isomer protects only against 3′‑exonuclease – a chiral difference that directly impacts oligonucleotide stability design [2]. These quantitative and functional divergences mean that simple analog‑for‑analog replacement would yield fundamentally different experimental outcomes.

Quantitative Performance Evidence for 9-(6'-Deoxy-beta-D-allofuranosyl)guanine Against Its Closest Analogs


PNP Inhibition Selectivity: Target Compound vs. 7-Substituted Hypoxanthine Isomer

In a direct head‑to‑head comparison within the same study, the target compound 9-(6'-deoxy-β-D-allofuranosyl)guanine (compound 8) showed no inhibition of purine nucleoside phosphorylase (PNP), whereas the 7‑substituted isomer 7-(6'-deoxy-β-D-allofuranosyl)hypoxanthine (compound 7) strongly inhibited PNP with a Ki of 8.8 × 10⁻⁵ M [1]. This difference defines a clear enzymatic selectivity profile.

purine nucleoside phosphorylase enzyme inhibition cancer chemotherapy

In Vivo Antitumor Activity Differential: Target Compound vs. 6-Thiopurine Congener in L1210 Leukemia

In a direct comparative in vivo evaluation, the target compound 9-(6'-deoxy-β-D-allofuranosyl)guanine (compound 8) exhibited no inhibition of mouse leukemia L1210 growth, while the 6‑thiopurine analog 9-(6'-deoxy-β-D-allofuranosyl)-6-thiopurine (compound 12) showed strong inhibition of L1210 growth both in vivo and in vitro [1]. Although exact numerical IC₅₀ values for compound 12 are not provided in the abstract, the qualitative difference (no activity vs. strong inhibition) is stark.

antitumor activity L1210 mouse leukemia in vivo model

Chirality-Dependent Exonuclease Protection: 5'-(R)- vs. 5'-(S)-C-Methylguanosine in siRNA Context

When incorporated into terminally modified siRNAs, the 5'-(R)-C-methylguanosine isomer selectively provided protection against 5′‑exonuclease digestion, whereas the 5'-(S)-isomer provided protection against 3′‑exonuclease digestion [1]. This is a direct chiral head‑to‑head comparison within the same experimental framework.

exonuclease protection siRNA stability chiral differentiation

Thermal Stability of RNA Duplexes: 5'-(R)-C-Methylguanosine vs. 5'-(S) Isomer

X‑ray crystallography and thermal melting analysis revealed that incorporation of 5'-(R)-C-methylguanosine into an RNA octamer results in a loss of duplex thermal stability compared with the 5'-(S) isomer [1]. The (S) isomer maintained duplex stability closer to that of the unmodified oligonucleotide.

thermal stability RNA duplex Tm

TLR7 Immunostimulatory Activity: Class-Level Evidence for Guanosine Analogs Including 5'(R)-C-Methylguanosine

Mechanistic studies have established that the functional activity of guanosine analogs, including 9-(6'-deoxy-β-D-allofuranosyl)guanine, is dependent on activation of Toll‑like receptor 7 (TLR7) [1][2]. While direct quantitative EC₅₀ values for this specific compound are not available in the public primary literature (the BindingDB entry CHEMBL4176050 corresponds to a different molecular entity, MW 384.44), class‑level studies with related guanosine derivatives like loxoribine (7‑allyl‑8‑oxoguanosine) report EC₅₀ values in the low micromolar range for TLR7‑driven NF‑κB activation in HEK293 cells [1].

TLR7 agonist immunostimulation antiviral nucleoside

Plant Antiviral Activity: Qualitative Differentiation Against Tobacco Mosaic Virus and Cowpea Chlorotic Mottle Virus

Commercial product information from reputable vendors indicates that 5'‑C‑methylguanosine (5'‑GMG) is effective against tobacco mosaic virus (TMV) and other plant viruses, including strains resistant to other nucleosides, and can be used as an inoculant or systemic treatment . Incubation of infected leaves with 5'‑GMG resulted in increased chlorotic lesion numbers relative to water controls, and sensitivity varied by viral strain. However, no quantitative EC₅₀ or comparative data against other nucleoside antiviral agents are provided.

plant antiviral tobacco mosaic virus cowpea chlorotic mottle virus

Procurement-Driven Application Scenarios for 9-(6'-Deoxy-beta-D-allofuranosyl)guanine Based on Quantitative Evidence


Cancer Gene Therapy Prodrug Design Requiring PNP‑Stable Nucleosides

The target compound’s complete inactivity against PNP, contrasted with the potent inhibitory activity of its 7‑hypoxanthine isomer (Ki = 88 µM), makes it a preferred scaffold when designing non‑cleavable guanine nucleoside prodrugs for enzyme‑directed cancer gene therapy [1]. In systems where PNP‑mediated cleavage of the prodrug is undesirable (e.g., off‑target activation by gut bacteria), this compound provides a non‑toxic, stable sugar‑modified guanine core.

Therapeutic siRNA 5′‑Terminal Stabilization

The chiral‑specific 5′‑exonuclease protection conferred by the 5′-(R)-C-methylguanosine isomer, as demonstrated in terminally modified siRNAs, directly supports its use for 5′‑end stabilization of therapeutic oligonucleotides [2]. The observed loss in duplex thermal stability for the (R) isomer relative to the (S) isomer must be factored into siRNA design, typically by balancing with other stabilizing modifications such as 2′‑F or LNA nucleotides at flanking positions.

Immunomodulatory Research Exploiting TLR7 Agonism

As a class‑validated TLR7 agonist, 9-(6'-deoxy-β-D-allofuranosyl)guanine can be employed in studies of innate immune activation, interferon induction, and antiviral defense mechanisms [3][4]. However, researchers must independently validate the compound’s potency for their specific assay, as no compound‑specific EC₅₀ is available in the public domain [3].

Plant Virology Tool Compound for Resistant‑Strain Studies

Qualitative evidence of efficacy against tobacco mosaic virus and cowpea chlorotic mottle virus, including strains resistant to other nucleosides, supports its use as a research tool in plant virology for studying resistance mechanisms and combination treatments . Quantitative benchmarking against standard plant antiviral agents is recommended before adoption in routine screening.

Quote Request

Request a Quote for 9-(6'-Deoxy-beta-D-allofuranosyl)guanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.